molecular formula C11H11N5S B2394307 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile CAS No. 1315349-27-9

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile

Cat. No.: B2394307
CAS No.: 1315349-27-9
M. Wt: 245.3
InChI Key: MMNGZXKIIGEEMN-UHFFFAOYSA-N
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Description

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile is an organic compound that features a benzene ring substituted with an amino group, a nitrile group, and a thioether-linked triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate.

    Thioether Formation: The triazole derivative is then reacted with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile
  • 3-amino-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile
  • 3-amino-4-[(5-ethyl-4H-1,2,4-oxadiazol-3-yl)thio]benzonitrile

Uniqueness

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile is unique due to the presence of the ethyl-substituted triazole ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-4-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-2-10-14-11(16-15-10)17-9-4-3-7(6-12)5-8(9)13/h3-5H,2,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNGZXKIIGEEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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